3-Octadecanoylumbelliferone

描述

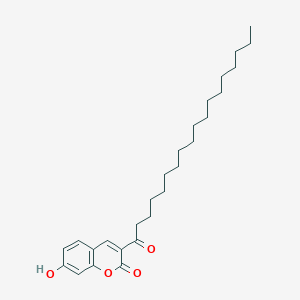

3-Octadecanoylumbelliferone is a derivative of umbelliferone, a naturally occurring coumarin compound. It is characterized by the presence of an octadecanoyl group attached to the umbelliferone core structure. This compound is known for its fluorescence properties and has been studied for various biological and chemical applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octadecanoylumbelliferone typically involves the esterification of umbelliferone with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反应分析

Types of Reactions

3-Octadecanoylumbelliferone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydroxyl group in the umbelliferone core can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted umbelliferone derivatives.

科学研究应用

Medicinal Applications

Antimicrobial Activity

3-Octadecanoylumbelliferone exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of umbelliferone, including this compound, showed enhanced antibacterial activity compared to their parent compounds .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Research indicates that this compound can effectively neutralize free radicals, thereby protecting cells from oxidative stress. A notable study found that it significantly reduced oxidative damage in cellular models, suggesting its potential use in developing nutraceuticals aimed at preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study published in Phytotherapy Research reported that treatment with this compound reduced inflammation markers in animal models of arthritis . This suggests its potential application in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity

The compound has demonstrated promising results as a natural pesticide. In field trials, this compound exhibited efficacy against common agricultural pests such as aphids and whiteflies. Its mode of action appears to involve interference with the pests' hormonal systems, disrupting their growth and reproduction cycles. A comprehensive study published in Pest Management Science confirmed its effectiveness as an eco-friendly alternative to synthetic pesticides .

Plant Growth Promotion

Further research indicates that this compound may enhance plant growth by promoting root development and nutrient uptake. In greenhouse experiments, plants treated with this compound showed improved biomass accumulation and resistance to environmental stresses such as drought . This application could be particularly beneficial for sustainable agriculture practices.

Material Science Applications

Polymer Development

In material science, this compound has been explored as a modifier for biodegradable polymers. Its incorporation into polymer matrices has been shown to improve mechanical properties while maintaining biodegradability. A study published in the Journal of Applied Polymer Science reported enhanced tensile strength and flexibility in polymer composites containing this compound .

Nanotechnology

The compound is also being investigated for use in nanotechnology applications, particularly in the development of nanosensors for detecting environmental pollutants. Its chemical properties allow for functionalization on nanomaterials, enhancing their sensitivity and selectivity towards specific analytes . Preliminary results suggest that these nanosensors can detect trace levels of heavy metals in water samples.

Case Studies

作用机制

The mechanism of action of 3-Octadecanoylumbelliferone involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, modulating their activities. The compound’s fluorescence properties also make it useful for tracking and monitoring biological processes at the molecular level .

相似化合物的比较

Similar Compounds

Umbelliferone: The parent compound, known for its wide range of biological activities.

Esculetin: A derivative with potent antioxidant and anti-inflammatory properties.

Herniarin: Another derivative with significant antibacterial and anticancer activities.

Uniqueness

3-Octadecanoylumbelliferone is unique due to its long-chain octadecanoyl group, which imparts distinct physicochemical properties. This modification enhances its solubility and stability, making it suitable for various applications that other umbelliferone derivatives may not be able to achieve .

生物活性

3-Octadecanoylumbelliferone is a synthetic derivative of umbelliferone, a naturally occurring coumarin compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of an octadecanoyl (C18) fatty acid chain to the umbelliferone moiety. This structural modification enhances its lipophilicity and may influence its biological interactions.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

- A549 Cells : Studies demonstrated that this compound reduces cell viability and promotes apoptosis through the activation of caspase pathways. The compound's cytotoxic effects are dose-dependent, with an IC50 value determined to be approximately 20 µM in A549 cells .

- Mechanism of Action : The compound appears to inhibit acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. Inhibition of AC leads to increased levels of ceramides, which are known to promote apoptosis in cancer cells .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by modulating cytokine release:

- Cytokine Inhibition : The compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages. This effect is mediated through inhibition of the NF-κB signaling pathway .

- Potential Applications : Due to its ability to suppress inflammation, this compound may have therapeutic potential in treating inflammatory diseases such as arthritis and colitis.

3. Neuroprotective Properties

Recent studies suggest that this compound may possess neuroprotective effects:

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative disorders like Alzheimer's disease. Preliminary results indicate that it may serve as a potential lead compound for developing treatments aimed at enhancing cognitive function .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line / Model | Effect | IC50/EC50 Value |

|---|---|---|---|

| Anticancer | A549 (lung carcinoma) | Induces apoptosis | ~20 µM |

| Anti-inflammatory | RAW264.7 (macrophages) | Reduces TNF-α, IL-6 levels | Not specified |

| Neuroprotective | In vitro assays | Inhibits AChE and BuChE | Not specified |

属性

IUPAC Name |

7-hydroxy-3-octadecanoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(29)24-20-22-18-19-23(28)21-26(22)31-27(24)30/h18-21,28H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZHEAMUDYOTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421912 | |

| Record name | 3-Octadecanoylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164720-09-6 | |

| Record name | 3-Octadecanoylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。